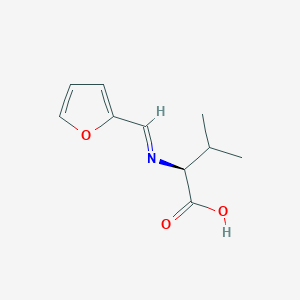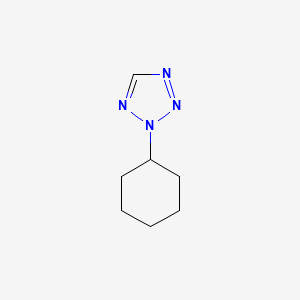![molecular formula C16H27NO B14276895 3-[Bis(3-methylbutyl)amino]phenol CAS No. 138659-57-1](/img/structure/B14276895.png)
3-[Bis(3-methylbutyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(3-methylbutyl)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a phenol group substituted with a bis(3-methylbutyl)amino group. This structural feature imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(3-methylbutyl)amino]phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a bis(3-methylbutyl)amine. The reaction conditions often require the presence of a base to deprotonate the phenol, facilitating the nucleophilic attack on the aromatic ring. Common bases used include sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity. The final product is typically purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(3-methylbutyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form hydroquinones, which have applications in photography and as antioxidants.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
3-[Bis(3-methylbutyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[Bis(3-methylbutyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the bis(3-methylbutyl)amino group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest phenol, lacking the bis(3-methylbutyl)amino group.
Bisphenol A: A widely used industrial chemical with two phenol groups linked by a methylene bridge.
3-Aminophenol: Similar structure but with an amino group instead of the bis(3-methylbutyl)amino group.
Uniqueness
3-[Bis(3-methylbutyl)amino]phenol is unique due to the presence of the bis(3-methylbutyl)amino group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and potentially more reactive in certain chemical environments compared to simpler phenols.
Eigenschaften
CAS-Nummer |
138659-57-1 |
|---|---|
Molekularformel |
C16H27NO |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
3-[bis(3-methylbutyl)amino]phenol |
InChI |
InChI=1S/C16H27NO/c1-13(2)8-10-17(11-9-14(3)4)15-6-5-7-16(18)12-15/h5-7,12-14,18H,8-11H2,1-4H3 |
InChI-Schlüssel |
XLPKSXCKPQTKGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(CCC(C)C)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


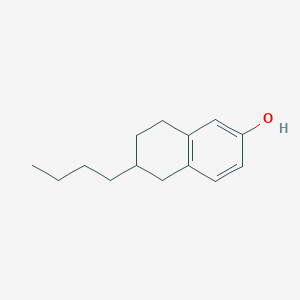
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
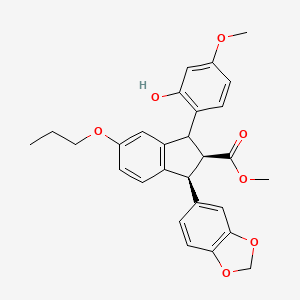
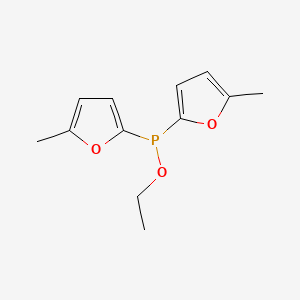
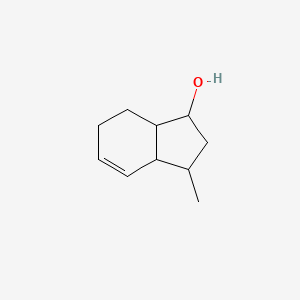
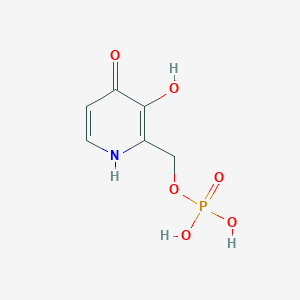
silane](/img/structure/B14276854.png)
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)


